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Compound of Interest

Compound Name: BMS-566394

Cat. No.: B1667222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-566394 is a potent and highly selective, non-steroidal, reversible small molecule inhibitor

of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and

Metalloproteinase 17 (ADAM17).[1][2] This enzyme plays a critical role in the proteolytic

release of a wide array of cell surface proteins, including the pro-inflammatory cytokine Tumor

Necrosis Factor-α (TNF-α). By inhibiting TACE, BMS-566394 effectively blocks the shedding of

these proteins, thereby modulating key signaling pathways involved in inflammation and

immune regulation. This guide provides a comprehensive overview of the core function of

BMS-566394, including its mechanism of action, impact on signaling pathways, and detailed

experimental protocols for its investigation.

Chemical and Physical Properties
While detailed proprietary data on BMS-566394 is not fully available in the public domain,

some of its fundamental properties have been reported. The anhydrate form of BMS-566394
can be stabilized in the presence of cellulose ether polymers, which has implications for its

formulation and delivery.[3]
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Property Value

Molecular Formula C₂₂H₂₁F₃N₄O₄

Molecular Weight 462.43 g/mol

CAS Number 503166-51-6

Synonyms BMS 566394, BMS566394

Mechanism of Action and Potency
BMS-566394 exerts its biological effects through the direct inhibition of the catalytic activity of

TACE/ADAM17. This inhibition prevents the proteolytic cleavage of membrane-anchored

precursor proteins, thereby reducing the levels of their soluble, active forms.

While a specific IC50 value for BMS-566394 is not publicly available, a closely related

compound from the same series, BMS-561392, demonstrates the high potency achievable with

this class of inhibitors.

Compound Target Assay IC50 Selectivity

BMS-561392 TACE
Whole Blood

Assay
0.02 nM

>8,000-fold vs.

MMP-1, MMP-2,

MMP-9; >163 nM

vs. MMP-3; >795

nM vs. MMP-8;

>16,083 nM vs.

MMP-13

Data for BMS-561392 is provided as a reference for the potential potency of the structural class

to which BMS-566394 belongs.[4]

Impact on Signaling Pathways
The inhibition of TACE by BMS-566394 has significant downstream effects on multiple

signaling pathways by preventing the release of key signaling molecules.
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Inhibition of TNF-α Signaling
The primary and most well-characterized function of TACE is the conversion of membrane-

bound pro-TNF-α to its soluble, active form. By inhibiting this process, BMS-566394 effectively

reduces the concentration of soluble TNF-α, a potent pro-inflammatory cytokine. This, in turn,

mitigates the downstream signaling cascades initiated by TNF-α binding to its receptors

(TNFR1 and TNFR2), including the NF-κB and MAPK pathways, which are central to the

inflammatory response.
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BMS-566394 Inhibition of TNF-α Signaling Pathway
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Modulation of NK Cell Function
BMS-566394 has been shown to prevent the shedding of CD16 (FcγRIII) and CD62L (L-

selectin) from the surface of Natural Killer (NK) cells.[2] CD16 is a critical receptor for antibody-

dependent cell-mediated cytotoxicity (ADCC), a key mechanism by which NK cells eliminate

target cells. By preserving CD16 expression on the NK cell surface, BMS-566394 can enhance

their cytotoxic potential. Similarly, preventing the shedding of the adhesion molecule CD62L

may impact NK cell trafficking and interaction with other cells.
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Effect of BMS-566394 on NK Cell Surface Proteins

Experimental Protocols
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The following are detailed, representative protocols for assessing the function of BMS-566394.

These are based on standard methodologies and information gathered from available

literature.

In Vitro TACE (ADAM17) Inhibition Assay
This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of BMS-
566394 against recombinant human TACE.
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Workflow for In Vitro TACE Inhibition Assay
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Materials:

Recombinant human TACE (catalytic domain)

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-

NH₂)

BMS-566394

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM NaCl, 0.05% Brij-35)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare a stock solution of BMS-566394 in DMSO.

Perform serial dilutions of BMS-566394 in assay buffer to achieve a range of desired

concentrations.

Add 50 µL of each BMS-566394 dilution to the wells of a 96-well plate. Include wells with

assay buffer and DMSO as controls.

Add 25 µL of diluted recombinant TACE to each well.

Incubate the plate at 37°C for 15 minutes.

Add 25 µL of the fluorogenic TACE substrate to each well to initiate the reaction.

Incubate the plate at 37°C for 30 minutes, protected from light.

Measure the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths for the fluorophore/quencher pair.

Calculate the percent inhibition for each concentration of BMS-566394 relative to the DMSO

control.
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Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based TNF-α Release Assay
This protocol outlines a method to measure the inhibition of TNF-α release from stimulated

human monocytic cells (e.g., THP-1) by BMS-566394.

Materials:

THP-1 cells

RPMI-1640 medium supplemented with 10% FBS

Lipopolysaccharide (LPS)

Phorbol 12-myristate 13-acetate (PMA)

BMS-566394

Human TNF-α ELISA kit

96-well cell culture plates

Procedure:

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 with 10%

FBS.

Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100

ng/mL) for 24-48 hours.

After differentiation, wash the cells with fresh medium.

Pre-treat the cells with various concentrations of BMS-566394 for 1 hour.

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.

Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
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Collect the cell culture supernatants.

Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α

ELISA kit according to the manufacturer's instructions.

Calculate the percent inhibition of TNF-α release for each concentration of BMS-566394.

NK Cell CD16 Shedding Assay
This protocol describes a flow cytometry-based assay to assess the ability of BMS-566394 to

inhibit the activation-induced shedding of CD16 from primary human NK cells.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells

RPMI-1640 medium supplemented with 10% FBS and IL-2

PMA or other NK cell activators (e.g., K562 cells)

BMS-566394

Fluorochrome-conjugated anti-human CD3, CD56, and CD16 antibodies

Flow cytometer

Procedure:

Isolate PBMCs from healthy donor blood using density gradient centrifugation. For higher

purity, NK cells can be isolated using a negative selection kit.

Culture the cells in RPMI-1640 with IL-2 to maintain NK cell viability and function.

Pre-incubate the cells with BMS-566394 (e.g., at 10 µM) or a vehicle control (DMSO) for 1

hour.[5]

Stimulate the NK cells with an appropriate activator, such as PMA (e.g., 50 ng/mL) or co-

culture with K562 target cells, for 2-4 hours to induce CD16 shedding.
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After stimulation, wash the cells with FACS buffer (PBS with 2% FBS).

Stain the cells with a cocktail of anti-CD3, anti-CD56, and anti-CD16 antibodies for 30

minutes on ice.

Wash the cells to remove unbound antibodies.

Acquire the samples on a flow cytometer.

Analyze the data by gating on the NK cell population (CD3⁻CD56⁺) and measuring the mean

fluorescence intensity (MFI) of CD16.

Compare the CD16 MFI between the BMS-566394-treated and vehicle-treated stimulated

samples to determine the extent of shedding inhibition.

Conclusion
BMS-566394 is a potent and selective inhibitor of TACE/ADAM17 that demonstrates significant

potential in modulating inflammatory and immune responses. Its ability to inhibit the release of

soluble TNF-α and prevent the shedding of key NK cell receptors highlights its therapeutic

promise. The experimental protocols provided in this guide offer a framework for researchers to

further investigate the function and potential applications of this and similar molecules in drug

development. Further research into the in vivo efficacy and safety profile of BMS-566394 is

warranted to fully elucidate its therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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